2-(4-Aminoanilino)benzoic acid

Medicinal Chemistry Alzheimer's Disease SAR

Researchers developing amyloid-β aggregation inhibitors or aminopeptidase N antagonists require the precise para-amino substitution pattern absent in generic N-phenylanthranilic acid. This compound delivers the structurally validated scaffold, where the 4′-NH₂ group is essential for high-affinity binding (derivative IC₅₀ = 70 nM in porcine kidney microsomes) and provides a synthetic handle for hydroxamic acid derivatization. Procurement ensures access to the active SAR region identified for this series. - Enables synthesis of potent aminopeptidase N inhibitors with nanomolar activity - Bifunctional COOH/NH₂ architecture supports diazotization, azo coupling, and MOF ligand applications - Structurally distinct from unsubstituted N-phenylanthranilic acid (CAS 91-40-7); generic substitution precluded by SAR sensitivity

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 41139-95-1
Cat. No. B13818076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminoanilino)benzoic acid
CAS41139-95-1
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)
InChIKeyUQBGXJCUJOULGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Aminoanilino)benzoic Acid (CAS 41139-95-1) Chemical Class and Key Procurement Characteristics


2-(4-Aminoanilino)benzoic acid (CAS 41139-95-1), also known as N-(4-aminophenyl)anthranilic acid or 4-amino-diphenylamine-2′-carboxylic acid, is a member of the N-arylanthranilic acid class characterized by a diphenylamine scaffold bearing a carboxylic acid moiety at the 2-position and a primary aromatic amine at the 4′-position . Its molecular formula is C13H12N2O2 with a molecular weight of 228.25 g/mol [1]. The compound is structurally distinct from simpler N-phenylanthranilic acids due to the para-amino substitution, which introduces an additional hydrogen-bonding donor/acceptor site and a handle for further derivatization, making it a versatile building block in medicinal chemistry and materials science [2].

Para-amino anthranilic acid building block for medicinal chemistry and materials synthesis
Reported activity in amyloid-β aggregation inhibition assays (active vs. inactive N-phenylanthranilic acid)
Precursor scaffold for aminopeptidase N inhibitor development (derivatization handle)

Why N-Phenylanthranilic Acid Analogs Cannot Substitute for 2-(4-Aminoanilino)benzoic Acid in Targeted Applications


Generic substitution within the N-arylanthranilic acid series is precluded by the structure-activity relationship (SAR) sensitivity of the para-amino group. In a series of substituted N-phenyl anthranilic acid analogs, the introduction of a para-amino substituent on the aniline ring (as in the target compound) fundamentally alters electronic properties and hydrogen-bonding capacity compared to unsubstituted or differently substituted analogs [1]. This substitution directly impacts binding interactions, as demonstrated in amyloid aggregation inhibition studies where para-substituted derivatives exhibited distinct activity profiles [1]. Furthermore, the primary amine serves as a critical synthetic handle for subsequent conjugation, amide formation, or diazotization reactions, a functionality absent in N-phenylanthranilic acid (CAS 91-40-7) or the ortho-amino positional isomer (CAS 27696-24-8) [2].

N-Phenylanthranilic acid (no para-NH2)
Lacks para-amino group essential for Aβ aggregation inhibition; unsubstituted analog shows inactive profile in reported assay.
Ortho-amino isomer (2′-NH2)
Primary amine at 2′-position may alter steric and electronic properties, affecting diazotization efficiency and binding geometry.
Analog lacking primary amine
No reactive amine for diazotization; cannot support azo coupling, dye synthesis, or polymer conjugation workflows.

2-(4-Aminoanilino)benzoic Acid: Quantitative Differentiation Evidence Against Structural Analogs


Quantitative Amyloid-β Aggregation Inhibition: 2-(4-Aminoanilino)benzoic Acid vs. N-Phenylanthranilic Acid and Para-Substituted Analogs

In a structure-activity relationship study of N-phenyl anthranilic acid analogs as amyloid-β aggregation inhibitors, the unsubstituted N-phenylanthranilic acid (NPA, CAS 91-40-7) served as the baseline comparator. The para-amino substituted analog (the target compound, 2-(4-aminoanilino)benzoic acid) demonstrated measurable inhibition, whereas the parent NPA showed no significant inhibitory activity at the same test concentration [1].

Aβ Aggregation Inhibition
Head-to-head
Active (target) vs. Inactive (N-phenylanthranilic acid)
Para-amino substitution supports target engagement in amyloid aggregation assay.
In vitro Thioflavin T fluorescence; Aβ42 peptide; reported SAR series.
Medicinal Chemistry Alzheimer's Disease SAR

Enzymatic Inhibition Profile: APN IC50 of 2-(4-Aminoanilino)benzoic Acid Derivatives

A derivative closely related to 2-(4-aminoanilino)benzoic acid (where the carboxylic acid is converted to a hydroxamic acid or similar zinc-binding group) has been evaluated for inhibition of Aminopeptidase N (APN/CD13) [1]. While this specific activity belongs to a derivative, it provides class-level inference for the target compound's utility as a privileged scaffold. The target compound itself serves as the immediate precursor for synthesizing these potent APN inhibitors, with the para-amino group enabling critical binding interactions within the enzyme active site [1].

APN Inhibition Precursor
Class-level
Derivative IC50 = 70 nM (porcine kidney microsomes)
Supports use as precursor scaffold for APN inhibitor development.
Class-level inference; activity reported for hydroxamic acid derivative.
Enzymology Cancer Research Aminopeptidase N

Functional Group Reactivity Comparison: 2-(4-Aminoanilino)benzoic Acid vs. N-Phenylanthranilic Acid

2-(4-Aminoanilino)benzoic acid possesses a primary aromatic amine at the 4′-position, enabling diazotization and subsequent azo coupling reactions for the synthesis of dyes, pigments, and functionalized polymers [1]. In contrast, the closest analog N-phenylanthranilic acid (CAS 91-40-7) lacks this primary amine, containing only the secondary diarylamine nitrogen . The ortho-amino positional isomer (CAS 27696-24-8) contains a primary amine but at the 2′-position, which presents different steric constraints and electronic properties affecting coupling efficiency .

Reactive Amine Functionality
Method context
Para-NH2 (target) vs. no NH2 (NPA) vs. ortho-NH2 (isomer)
Primary amine position determines diazotization and azo coupling suitability.
Standard NaNO2/HCl conditions; 0–5 °C.
Organic Synthesis Polymer Chemistry Diazotization

2-(4-Aminoanilino)benzoic Acid: High-Value Application Scenarios for Procurement and Use


Amyloid-β Aggregation Inhibitor Development

2-(4-Aminoanilino)benzoic acid serves as a validated starting scaffold for developing amyloid-β aggregation inhibitors. The para-amino substitution confers measurable inhibitory activity absent in the unsubstituted N-phenylanthranilic acid baseline, as established in Thioflavin T fluorescence assays [1]. Researchers targeting Alzheimer's disease therapeutics should procure this specific compound to access the active SAR region identified for this series [1].

Aminopeptidase N (APN/CD13) Inhibitor Precursor

This compound is the immediate synthetic precursor to potent aminopeptidase N inhibitors with nanomolar activity (derivative IC50 = 70 nM in porcine kidney microsomes) [1]. The para-amino group is structurally required for high-affinity binding, and procurement of the target compound provides the correct scaffold for hydroxamic acid derivatization and subsequent biological evaluation [1].

Azo Dye and Functional Polymer Intermediate

The presence of both a carboxylic acid (at the 2-position) and a primary aromatic amine (at the 4′-position) makes 2-(4-aminoanilino)benzoic acid a bifunctional building block for diazotization and azo coupling reactions [1]. This dual functionality enables the synthesis of specialized dyes, pigments, and polymer-bound chromophores [2]. Unlike unsubstituted N-phenylanthranilic acid, which lacks the primary amine, this compound can undergo diazonium salt formation for subsequent electrophilic aromatic substitution [2].

Metal Complexation and Coordination Chemistry

As an N-arylanthranilic acid derivative bearing an additional amino donor group, 2-(4-aminoanilino)benzoic acid can function as a multidentate ligand for transition metal complexation [1]. The carboxylic acid and secondary amine form a chelating pair, while the para-amino group provides an additional coordination site or hydrogen-bonding anchor, enabling the synthesis of metal-organic frameworks (MOFs) or catalytic complexes with distinct geometries compared to simpler N-phenylanthranilic acid ligands [2].

Application
Selection Property
Validation Focus
Aβ aggregation inhibitor research
Para-amino-substituted scaffold with reported inhibitory activity
Aβ42 Thioflavin T aggregation endpoint
APN inhibitor precursor synthesis
Derivatizable para-amino anthranilic acid core
APN enzymatic inhibition in microsomal assay
Azo dye and polymer intermediate
Bifunctional primary amine and carboxylic acid
Diazotization efficiency and coupling reactivity
Metal complexation and coordination chemistry
Multidentate ligand (amino and carboxylate donors)
Coordination geometry and MOF formation potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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